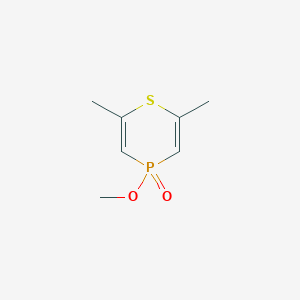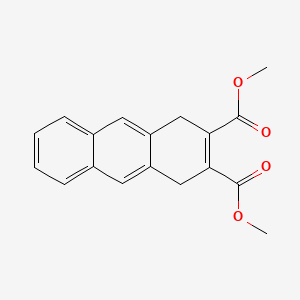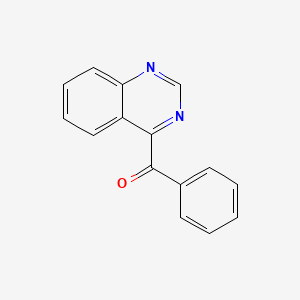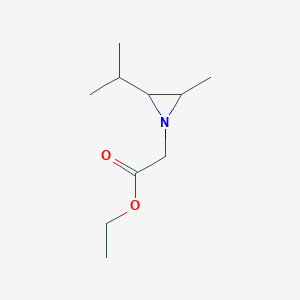
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is a compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. This compound is known for its unique ring strain and reactivity, making it a valuable building block in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino acid derivative with a halogenating agent, followed by cyclization to form the aziridine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Amino Alcohols: Formed from nucleophilic ring opening with alcohols.
Amines: Resulting from reduction reactions.
Substituted Aziridines: Obtained through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- involves the reactivity of the aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring opening and formation of various products. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but with similar reactivity.
Uniqueness: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the isopropyl and methyl groups influences its steric and electronic characteristics, making it a valuable compound for targeted synthetic applications .
Eigenschaften
CAS-Nummer |
55669-84-6 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-3-propan-2-ylaziridin-1-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-5-13-9(12)6-11-8(4)10(11)7(2)3/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
WJIKQZLTSPXKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(C1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


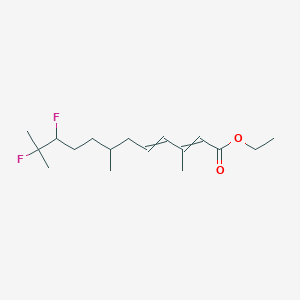
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
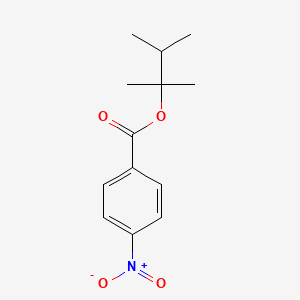
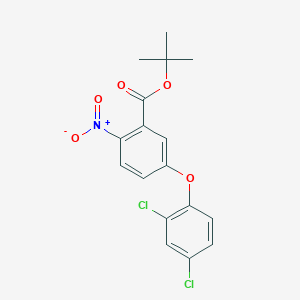
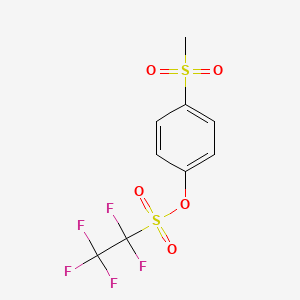
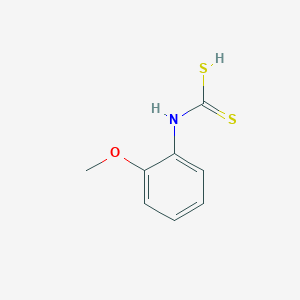

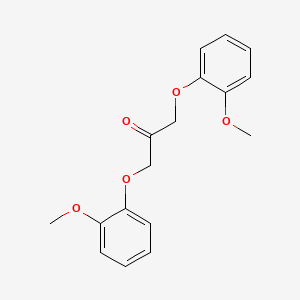
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
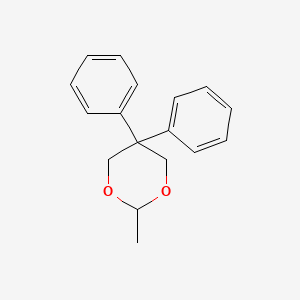
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
